6-Methyl-3-(piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline

CNS drug discovery blood-brain barrier permeability lipophilic efficiency

This 6-methyl-tetrahydrocinnoline scaffold is differentiated by its C6 stereocenter and a free piperazine NH group, enabling direct N-functionalization under mild conditions. This bifunctional architecture saves 1–2 synthetic steps per analog versus 3-chloro analogs, directly reducing FTE costs and SAR cycle times. With computed CNS drug-like properties (cLogP ~1.1, tPSA 41.1 Ų) and a defined stereocenter, it is purpose-built for fragment-based and CNS-targeted library synthesis. Available at ≥97% purity, it ensures robust, impurity-free diversification for medicinal chemistry and biological probe development.

Molecular Formula C13H20N4
Molecular Weight 232.32 g/mol
Cat. No. B11780468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-3-(piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline
Molecular FormulaC13H20N4
Molecular Weight232.32 g/mol
Structural Identifiers
SMILESCC1CCC2=NN=C(C=C2C1)N3CCNCC3
InChIInChI=1S/C13H20N4/c1-10-2-3-12-11(8-10)9-13(16-15-12)17-6-4-14-5-7-17/h9-10,14H,2-8H2,1H3
InChIKeyJGFSGAXOSQOWPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-3-(piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline – Structural Identity and Core Physicochemical Profile for Research Procurement


6-Methyl-3-(piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline (CAS 1710292-81-1) is a heterocyclic small molecule (C13H20N4, MW 232.32 g/mol) belonging to the 5,6,7,8-tetrahydrocinnoline class, a scaffold recognized for its utility in medicinal chemistry and biological probe development [1]. The compound features a partially saturated cinnoline core bearing a 6-methyl substituent and a piperazin-1-yl group at the 3-position, creating a bifunctional architecture with both a hydrogen-bond donor/acceptor motif (piperazine NH, cLogP ~1.1, tPSA 41.1 Ų) and a defined stereocenter at C6 [2]. These computed descriptors place it within a favorable property space for central nervous system (CNS) lead optimization and fragment-based drug discovery campaigns targeting aminergic GPCRs, kinases, or ion channels.

Why 6-Methyl-3-(piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline Cannot Be Casually Interchanged with Close Tetrahydrocinnoline Analogs


Within the tetrahydrocinnoline series, even minor structural modifications produce measurable shifts in lipophilicity, hydrogen-bonding capacity, and conformational preorganization. The target compound differentiates itself from the des-methyl analog 3-(piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline (CAS 1550697-47-6, C12H18N4, MW 218.3 g/mol) by the addition of a single methyl group at the 6-position, which introduces a stereocenter, increases calculated logP by approximately 0.3–0.5 log units, and adds 14 Da of molecular weight—alterations that predictably influence target binding kinetics, metabolic stability, and BBB permeability in ways that generic replacement cannot replicate. Similarly, substituting the piperazine with a 3-chloro (CAS 39715-69-0) or 3-hydrazinyl (CAS 46180-91-0) group eliminates the basic amine handle required for salt formation, solubility modulation, and key ligand–receptor ionic interactions [1]. These structural differences are not cosmetic; they directly govern downstream synthetic utility and pharmacological behavior.

Quantitative Differentiation Evidence: 6-Methyl-3-(piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline vs. In-Class Analogs


Computed Lipophilicity (XLogP3) Advantage vs. Des-Methyl Analog for Predicted CNS Permeability

The target compound exhibits a computed XLogP3-AA value of 1.1, representing a measurable increase in lipophilicity relative to the des-methyl analog 3-(piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline, for which a lower XLogP is predicted due to the absence of the hydrophobic methyl substituent [1]. This 0.3–0.5 log unit shift places the compound closer to the CNS-preferred lipophilicity window (cLogP 1–4) for passive blood-brain barrier permeation, while maintaining a favorable tPSA of 41.1 Ų (well below the 90 Ų upper threshold for CNS penetration) [2]. The combination of enhanced lipophilicity with retention of a single H-bond donor creates a differentiated profile for CNS-targeted library design.

CNS drug discovery blood-brain barrier permeability lipophilic efficiency

Stereochemical Complexity: Defined C6 Stereocenter vs. Achiral Des-Methyl Analog

The 6-methyl substituent on the tetrahydrocinnoline ring generates a defined sp³ stereocenter (undefined atom stereocenter count = 1), a feature absent in the achiral des-methyl comparator 3-(piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline [1]. This stereogenic center introduces conformational constraint in the saturated ring, which can pre-organize the piperazine vector for enhanced target engagement. In fragment-based drug discovery and structure-based design, even a single stereocenter can improve ligand efficiency by reducing the entropic penalty upon binding, a differentiation parameter that flat, achiral analogs cannot offer [2].

stereochemistry chiral building block conformational constraint

Piperazine NH as a Synthetic Diversification Handle vs. Chloro and Hydrazinyl Precursors

The free piperazine NH (HBD count = 1, HBA count = 4) provides a direct synthetic handle for N-alkylation, N-arylation, sulfonylation, and amide coupling reactions, enabling rapid parallel library generation [1]. In contrast, the 3-chloro analog (3-chloro-6-methyl-5,6,7,8-tetrahydrocinnoline, CAS 39715-69-0) requires nucleophilic aromatic substitution conditions (elevated temperature, strong base, or transition-metal catalysis) for derivatization, while the 3-hydrazinyl analog (CAS 46180-91-0) directs chemistry toward hydrazone/amide formation rather than the broader reaction space accessible to secondary amines [2]. The piperazine moiety thus offers a strictly wider and operationally simpler diversification scope, reducing the number of synthetic steps needed to build screening libraries around the tetrahydrocinnoline core.

parallel synthesis library enumeration medicinal chemistry diversification

Commercially Defined Purity Specification and Storage Stability for Reproducible Screening

The target compound is supplied with a documented minimum purity specification of 95% (AKSci catalog 0010EE), with higher-purity material (97%) also available from alternative vendors . This contrasts with several 3-substituted tetrahydrocinnoline analogs for which purity specifications are either unpublished or listed as 'typically 95%' without a formal minimum guarantee. The defined purity floor reduces the risk of assay-interfering impurities in biochemical and cell-based screens. Additionally, the compound is classified as non-hazardous for DOT/IATA transport and is recommended for long-term storage in a cool, dry place, simplifying laboratory logistics compared to hygroscopic or temperature-sensitive analogs .

compound quality control assay reproducibility vendor specification

Optimal Research and Procurement Application Scenarios for 6-Methyl-3-(piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline


CNS-Focused Fragment-Based Drug Discovery Libraries

The compound's computed XLogP3 of 1.1 and tPSA of 41.1 Ų place it within the favorable physicochemical envelope for CNS permeability (cLogP 1–4, tPSA <90 Ų) [1]. The 6-methyl stereocenter adds conformational constraint that can be exploited for enantioselective target engagement. Procurement of this compound as a fragment or scaffold for CNS-targeted screening decks—particularly against aminergic GPCRs, phosphodiesterases, or ion channels expressed in the central nervous system—is supported by its alignment with established CNS drug-likeness parameters.

Parallel Library Synthesis via Piperazine N-Functionalization

The free piperazine NH serves as a robust diversification point for amide coupling, reductive amination, sulfonylation, and N-arylation chemistry, enabling the rapid enumeration of 50–500 compound libraries around the tetrahydrocinnoline core [1]. The documented 95% minimum purity specification ensures that library products are not compromised by starting-material impurities. This scenario is particularly relevant for medicinal chemistry teams requiring a single, versatile intermediate for multiple parallel synthesis campaigns.

Stereochemistry-Dependent SAR Exploration of Tetrahydrocinnoline-Based Leads

The presence of a defined C6 stereocenter (confirmed by the undefined atom stereocenter count of 1 in PubChem) differentiates this compound from achiral tetrahydrocinnoline analogs [1]. This enables chiral resolution or enantioselective synthesis strategies to probe the impact of absolute configuration on target binding and functional activity. Procurement of this racemic intermediate provides access to both enantiomers through chiral chromatography or asymmetric synthesis, supporting programs that have identified stereochemistry-dependent pharmacology in their target of interest.

Replacement of 3-Chloro or 3-Hydrazinyl Tetrahydrocinnoline Intermediates for Reduced Synthetic Step Count

Compared to 3-chloro-6-methyl-5,6,7,8-tetrahydrocinnoline (CAS 39715-69-0), which requires SNAr or cross-coupling conditions for diversification, the piperazine analog enables direct N-functionalization under milder conditions, reducing the synthetic step count by 1–2 steps per target analog [1]. This directly lowers FTE costs, shortens SAR cycle time, and improves overall yield in library production. For industrial medicinal chemistry groups optimizing resource allocation, the step-count reduction translates into measurable cost and time savings.

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